An In-depth Technical Guide to the Synthesis of 7-(4-Iodophenyl)-7-oxoheptanoic Acid
An In-depth Technical Guide to the Synthesis of 7-(4-Iodophenyl)-7-oxoheptanoic Acid
This guide provides a comprehensive technical overview for the synthesis of 7-(4-Iodophenyl)-7-oxoheptanoic acid, a valuable building block for researchers, scientists, and professionals in the field of drug development and materials science. This document details the synthetic protocol, underlying chemical principles, and analytical validation methods.
Introduction
7-(4-Iodophenyl)-7-oxoheptanoic acid is a keto-acid derivative containing an iodinated phenyl ring. This molecular scaffold is of significant interest in medicinal chemistry and materials science. The presence of the iodine atom allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules. The long aliphatic chain terminating in a carboxylic acid provides a handle for conjugation to other molecules or for modulating physicochemical properties such as solubility and lipophilicity.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The most direct and industrially scalable method for the synthesis of 7-(4-Iodophenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of iodobenzene.[1][2] This classic electrophilic aromatic substitution reaction involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.[3][4] In this case, iodobenzene is acylated with a derivative of heptanedioic acid, such as pimelic anhydride or pimeloyl chloride.
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acylating agent and the Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] This acylium ion is then attacked by the electron-rich aromatic ring of iodobenzene. The iodine atom is a deactivating substituent, but it is an ortho-, para-director. Therefore, the acylation is expected to occur predominantly at the para-position due to steric hindrance at the ortho-positions, yielding the desired 7-(4-Iodophenyl)-7-oxoheptanoic acid.
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation for the synthesis of 7-(4-Iodophenyl)-7-oxoheptanoic acid.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 7-(4-Iodophenyl)-7-oxoheptanoic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| Iodobenzene | 591-50-4 | 204.01 | ≥98% |
| Pimelic Anhydride | 10521-14-9 | 142.15 | ≥97% |
| Aluminum Chloride | 7446-70-0 | 133.34 | Anhydrous, ≥99% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous |
| Hydrochloric Acid | 7647-01-0 | 36.46 | 37% (w/w) |
| Sodium Sulfate | 7757-82-6 | 142.04 | Anhydrous |
| Ethyl Acetate | 141-78-6 | 88.11 | Reagent Grade |
| Hexane | 110-54-3 | 86.18 | Reagent Grade |
Procedure
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet), add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM).
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Addition of Acylating Agent: Dissolve pimelic anhydride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the pimelic anhydride solution dropwise to the stirred suspension of aluminum chloride in DCM at 0 °C (ice bath).
-
Formation of Acylium Ion: After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes to ensure the complete formation of the acylium ion complex.
-
Addition of Iodobenzene: Cool the reaction mixture back to 0 °C. Add iodobenzene (1.0 eq) dropwise to the reaction mixture via the dropping funnel.
-
Reaction: After the addition of iodobenzene, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (3 M). This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by recrystallization or column chromatography.
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Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.[5]
-
Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 7-(4-Iodophenyl)-7-oxoheptanoic acid.
Characterization and Validation
The identity and purity of the synthesized 7-(4-Iodophenyl)-7-oxoheptanoic acid must be confirmed using various analytical techniques.
Physical Properties
| Property | Value |
| CAS Number | 49618-09-9 |
| Molecular Formula | C₁₃H₁₅IO₃ |
| Molecular Weight | 346.16 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 1,4-disubstituted benzene ring (two doublets), and the aliphatic protons of the heptanoic acid chain. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display the expected number of carbon signals, including the carbonyl carbon of the ketone, the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ketone and the carboxylic acid, the O-H stretching of the carboxylic acid, and the C-H stretching of the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 346.16 g/mol .
Safety Considerations
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Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
Hydrochloric acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
Standard laboratory safety practices should be followed throughout the experiment.
Conclusion
The Friedel-Crafts acylation of iodobenzene with pimelic anhydride provides a reliable and efficient method for the synthesis of 7-(4-Iodophenyl)-7-oxoheptanoic acid. The protocol described in this guide, coupled with rigorous purification and characterization, will enable researchers to obtain this valuable compound in high purity for their scientific endeavors. The versatility of the iodinated phenyl ring and the carboxylic acid functionality makes this molecule a key intermediate for the development of novel pharmaceuticals and functional materials.
References
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Journal of the Chemical Society, Perkin Transactions 1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Available from: [Link]
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Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
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YouTube. Friedel-Crafts Acylation. Available from: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
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YouTube. Friedel-Crafts Acylation: alternative reagents. Available from: [Link]
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GlobalChemMall. 7-(3-iodophenyl)-7-oxoheptanoic acid. Available from: [Link]
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ResearchGate. Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one. Available from: [Link]
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ResearchGate. NMR labeling for compound 7. Available from: [Link]
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National Center for Biotechnology Information. 7-Oxoheptanoic acid. Available from: [Link]
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